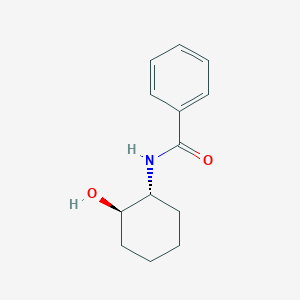
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate, also known as MAFB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a fluorinated analog of the widely used non-steroidal anti-inflammatory drug, naproxen. MAFB has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents.
Mecanismo De Acción
The exact mechanism of action of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is not fully understood. However, it is believed to act through inhibition of the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory, analgesic, antipyretic, and anti-edematous effects. It has also been shown to possess antioxidant properties. This compound has been tested in various animal models and has shown significant efficacy in reducing inflammation, pain, fever, and edema. It has also been shown to reduce oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate is its potential as a new therapeutic agent for the treatment of inflammation and pain. Its anti-inflammatory and analgesic properties make it a promising candidate for the development of new drugs. Another advantage of this compound is its relatively simple synthesis method, which makes it easily accessible for research purposes. However, one of the main limitations of this compound is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are several future directions for the research of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate. One potential direction is the development of new therapeutic agents based on this compound. Another direction is the investigation of its potential applications in other disease models, such as cancer and autoimmune diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. Overall, the future of this compound research looks promising and may lead to the development of new drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of Methyl 2-(3-acetamido-4-fluoroanilino)butanoate involves a series of chemical reactions starting from commercially available starting materials. The first step involves the conversion of 4-fluoro-3-nitroaniline to 4-fluoro-3-aminophenol through a reduction reaction. This intermediate is then acetylated to obtain 4-fluoro-3-acetamidophenol. The final step involves the coupling of 4-fluoro-3-acetamidophenol with methyl 2-bromo-3-oxobutanoate to yield this compound. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
Methyl 2-(3-acetamido-4-fluoroanilino)butanoate has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the development of new therapeutic agents. This compound has been tested in various animal models of inflammation and pain, and has shown significant efficacy in reducing inflammation and pain. It has also been shown to be effective in reducing fever and edema.
Propiedades
IUPAC Name |
methyl 2-(3-acetamido-4-fluoroanilino)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-4-11(13(18)19-3)16-9-5-6-10(14)12(7-9)15-8(2)17/h5-7,11,16H,4H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCLHNGQXJUVFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)NC1=CC(=C(C=C1)F)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B6638219.png)
![[2-(4-Methoxyphenyl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B6638225.png)
![(4-Fluorophenyl)-[1-[(1-phenylpyrazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B6638231.png)
![(3R,4R)-1-[(3-methylimidazol-4-yl)methyl]-4-phenoxypyrrolidin-3-ol](/img/structure/B6638245.png)
![ethyl N-[4-(benzenesulfonyl)phenyl]carbamate](/img/structure/B6638251.png)
![N-[(2-methylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B6638252.png)
![(4-Hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)(4-methoxy-2-methylphenyl)methanone](/img/structure/B6638254.png)

![(S)-N-(2-(5-(benzyloxy)-1H-indol-3-yl)ethyl)-2-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)acetamide](/img/structure/B6638262.png)

![Methyl 2-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)amino]butanoate](/img/structure/B6638277.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)
![1-[3-Chloro-4-(2-hydroxycyclohexyl)oxyphenyl]ethanone](/img/structure/B6638309.png)